REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:21])[C:7]=1[CH2:8][C:9]1[C:18]2[C:13](=[CH:14][C:15]([O:19][CH3:20])=[CH:16][CH:17]=2)[CH:12]=[N:11][N:10]=1>C1COCC1>[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:21])[C:7]=1[CH2:8][C:9]1[C:18]2[C:13](=[CH:14][C:15]([O:19][CH3:20])=[CH:16][CH:17]=2)[CH2:12][NH:11][N:10]=1
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Name
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1-(3,5-dichloro-pyridin-4-ylmethyl)-6-methoxy-phthalazine
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Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1CC1=NN=CC2=CC(=CC=C12)OC)Cl
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Name
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PtO2 hydrate
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Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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600 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
prepared
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Type
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CUSTOM
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Details
|
was put in a hydrogenator at room temperature
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Type
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FILTRATION
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Details
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After 22 hours the mixture was filtered over celite
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Duration
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22 h
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC=C(C1CC1=NNCC2=CC(=CC=C12)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |